

An In-depth Technical Guide on the Chemical Properties and Structure of Dextropropoxyphene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propoxate, (S)-

Cat. No.: B12749363

[Get Quote](#)

Disclaimer: The compound "(S)-Propoxate" is not a recognized chemical entity in scientific literature. This guide pertains to Dextropropoxyphene, a well-documented synthetic opioid analgesic with an (S) configuration at one of its chiral centers. It is presumed that the user's query intended to refer to this compound, given the context of drug development.

Executive Summary

Dextropropoxyphene is a synthetic opioid analgesic, structurally related to methadone, that was previously used for the management of mild to moderate pain.^{[1][2]} The analgesic effects are attributed specifically to the dextrorotatory isomer, (2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate.^{[3][4]} It functions primarily as a weak agonist at μ -opioid receptors in the central nervous system (CNS), leading to pain relief.^{[1][3]} The drug has been withdrawn from markets in Europe and the United States due to concerns over cardiotoxicity and the risk of fatal overdose.^{[1][3]} This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for an audience of researchers and drug development professionals.

Chemical and Structural Properties

Dextropropoxyphene is the (2S,3R) enantiomer of propoxyphene.^[3] Its analgesic activity resides almost exclusively in this dextrorotatory isomer, while the levorotatory isomer, levopropoxyphene, possesses antitussive properties.^{[2][5]}

Chemical Structure

The chemical structure of Dextropropoxyphene is presented below:

- IUPAC Name: [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate[6][7]
- Molecular Formula: C₂₂H₂₉NO₂[8][9]
- Molecular Weight: 339.48 g/mol [6][8]
- CAS Number: 469-62-5[8][9]

 Skeletal formula of dextropropoxyphene

Figure 1: Skeletal formula of dextropropoxyphene.[10]

Physicochemical Properties

A summary of the key physicochemical properties of Dextropropoxyphene is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference(s)
Physical Form	White to off-white crystalline powder	[11]
Melting Point	75-76 °C	[8][9]
pKa	6.3 (50% aq EtOH) (Uncertain), 9.06 (Basic)	[8][12]
LogP	4.4	[9]
Water Solubility	0.00419 mg/mL	[7]
Specific Rotation (α)	+67.3° (c = 0.6 in chloroform)	[8]
Stability	The hydrochloride salt is stable in solution at pH 2 to 3.5.	[12]

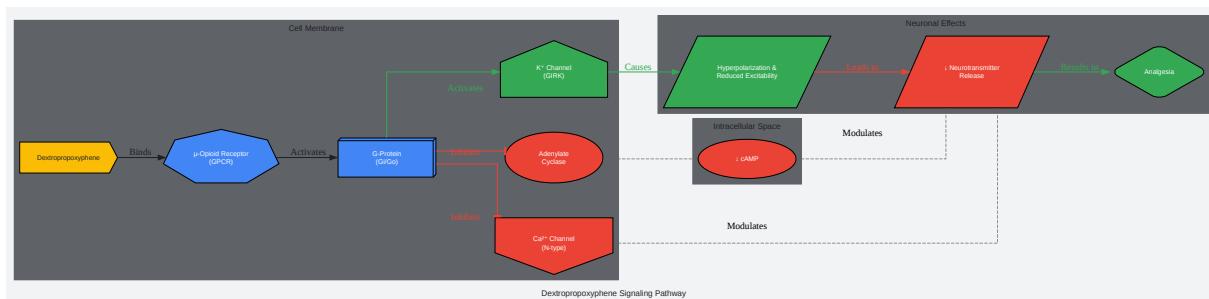
Pharmacology and Mechanism of Action

Dextropropoxyphene exerts its analgesic effects primarily through its interaction with the opioid receptor system.

Primary Mechanism: Opioid Receptor Agonism

Dextropropoxyphene is a weak agonist at the μ (mu), κ (kappa), and δ (delta) opioid receptors in the CNS, with a primary affinity for the μ -opioid receptor (MOR or OP3).[5][13][14] The binding of dextropropoxyphene to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events:

- **G-Protein Activation:** Receptor binding stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein complex.[5][13]
- **Inhibition of Adenylate Cyclase:** The activated G-protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][15]
- **Modulation of Ion Channels:** This signaling cascade results in the closing of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[3][13]
- **Neuronal Hyperpolarization:** The modulation of ion channels leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.[3][13]
- **Inhibition of Neurotransmitter Release:** Consequently, the release of nociceptive (pain-signaling) neurotransmitters such as Substance P, GABA, dopamine, acetylcholine, and noradrenaline is inhibited.[13][15]


This net effect is a reduction in the transmission of pain signals and an altered perception of pain.[13]

Secondary Mechanisms

In addition to its opioid receptor activity, dextropropoxyphene has been shown to exhibit other pharmacological actions:

- Nicotinic Acetylcholine Receptor Antagonism: It acts as a potent, noncompetitive antagonist of the $\alpha_3\beta_4$ neuronal nicotinic acetylcholine receptor.[1][3]
- Serotonin Reuptake Inhibition: It is also a weak serotonin reuptake inhibitor.[1][3]

These secondary mechanisms may contribute to its overall pharmacological profile and side effects.

[Click to download full resolution via product page](#)

Caption: Dextropropoxyphene's primary mechanism of action via μ -opioid receptor signaling.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of dextropropoxyphene is characterized by good oral absorption, extensive metabolism, and a long half-life of its active metabolite.

Parameter	Value / Description	Reference(s)
Absorption	Well absorbed orally.	[16][17]
Bioavailability	~40% due to significant first-pass metabolism.	[16][18]
Protein Binding	~78%	[17]
Metabolism	Extensively metabolized in the liver, primarily via N-demethylation by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, norpropoxyphene.	[13][18][19]
Elimination Half-Life	Dextropropoxyphene: 6-12 hours. Norpropoxyphene: 30-36 hours.	[16][17]
Excretion	Primarily excreted in the urine as norpropoxyphene (free or conjugated). Approximately 20-25% of an administered dose is excreted within 48 hours.	[5][13]

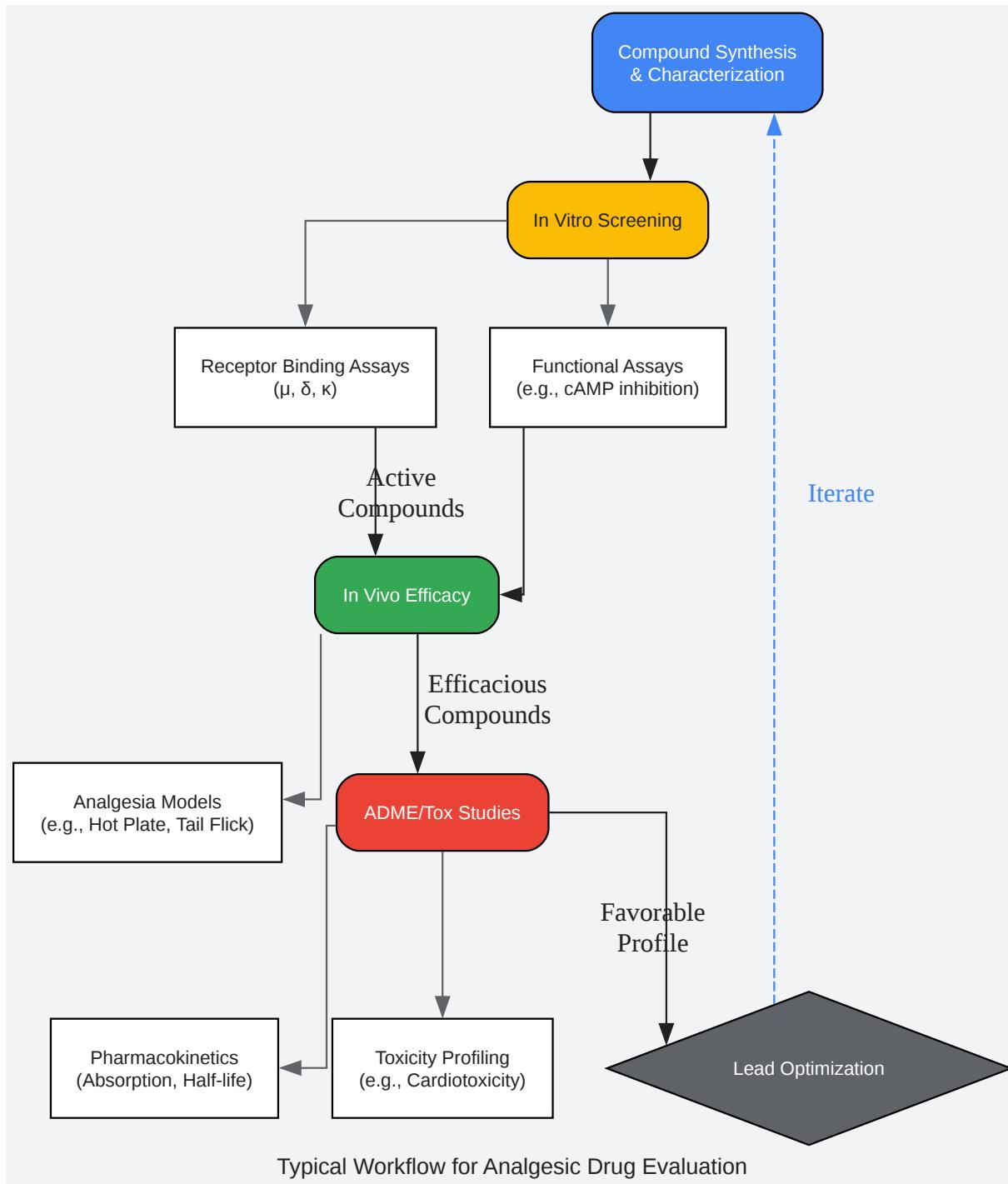
The long half-life of the cardiotoxic metabolite, norpropoxyphene, is a significant factor in the drug's safety profile, particularly with repeated dosing or in patients with renal impairment.[\[4\]](#) [\[20\]](#)

Experimental Protocols

This section details methodologies for key experiments used to characterize the properties and effects of dextropropoxyphene.

Opioid Receptor Binding Assay

This protocol is a standard method to determine the affinity of a compound for opioid receptors.


- Objective: To quantify the binding affinity (K_i) of dextropropoxyphene for μ , δ , and κ opioid receptors.
- Methodology:
 - Membrane Preparation: Brain tissue (e.g., from mice or rats) is homogenized in a buffered solution and centrifuged to isolate cell membranes rich in opioid receptors.[14]
 - Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for each receptor type (e.g., ^3H -DAMGO for μ , ^3H -DPDPE for δ , ^3H -U69,593 for κ) in the presence of varying concentrations of dextropropoxyphene.
 - Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
 - Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
 - Data Analysis: The concentration of dextropropoxyphene that inhibits 50% of the specific radioligand binding (IC_{50}) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.
- Results: Studies have shown that dextropropoxyphene is μ -selective but does not significantly differentiate between κ - and δ -sites.[14] A study in mouse brain membranes reported a K_d of 40 μM for a specific binding site.[14]

In Vivo Analgesia Assay (Mouse Hot Plate Test)

This is a classic test to evaluate the analgesic efficacy of a compound in an animal model.

- Objective: To assess the analgesic effect of dextropropoxyphene by measuring the latency of a pain response to a thermal stimulus.
- Methodology:

- Animal Acclimation: Mice are acclimated to the testing environment and the hot plate apparatus.
- Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
- Drug Administration: Mice are administered dextropropoxyphene (or a vehicle control) via a specific route (e.g., oral gavage, intraperitoneal injection).
- Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the hot plate latency is measured again.
- Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: $[(\text{Post-drug latency} - \text{Baseline latency}) / (\text{Cut-off time} - \text{Baseline latency})] \times 100$. Dose-response curves can be generated to determine the ED_{50} (the dose that produces 50% of the maximum effect).
- Expected Outcome: Dextropropoxyphene administration is expected to produce a dose-dependent increase in hot plate latency, indicating an analgesic effect.[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical evaluation of analgesic compounds.

Synthesis Overview

The synthesis of dextropropoxyphene typically involves a multi-step process:

- Mannich Reaction: Phenylpropenyl ketone reacts with a secondary amine to form an aminoketone, beta-dimethylaminobutyrophenone.[22]
- Resolution: The racemic aminoketone is resolved using a chiral acid, such as tartaric acid, to isolate the desired stereoisomer.[23][24]
- Grignard Reaction: The resolved aminoketone is reacted with benzylmagnesium chloride. This Grignard reaction adds the benzyl group and forms the precursor alcohol, known as d-oxyphene.[23][24]
- Acylation (Esterification): The d-oxyphene is then acylated using propionic anhydride or propionyl chloride to form the final dextropropoxyphene ester.[24]
- Salt Formation: The free base can be converted to a salt, such as the hydrochloride or napsylate, for pharmaceutical formulation.[24]

Conclusion

Dextropropoxyphene is a weak opioid agonist with a well-defined chemical structure and mechanism of action. Its analgesic properties are mediated primarily through the μ -opioid receptor. While it has demonstrated efficacy for mild to moderate pain, its use has been largely discontinued due to a narrow therapeutic index and significant safety concerns, particularly cardiotoxicity associated with its metabolite, norpropoxyphene. The information and protocols detailed in this guide provide a technical foundation for researchers in the field of analgesic drug development, highlighting the key chemical and pharmacological characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dextropropoxyphene - Wikipedia [en.wikipedia.org]
- 2. ctdbase.org [ctdbase.org]
- 3. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dextropropoxyphene Hydrochloride | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. chembk.com [chembk.com]
- 9. Dextropropoxyphene-M | C22H29NO2 | CID 25137868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. File:Dextropropoxyphene structure.svg - Wikimedia Commons [commons.wikimedia.org]
- 11. cymitquimica.com [cymitquimica.com]
- 12. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. medsafe.govt.nz [medsafe.govt.nz]
- 19. Destropropoxifene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. Propoxyphene (dextropropoxyphene): a critical review of a weak opioid analgesic that should remain in antiquity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of repeated oral propoxyphene administration on analgesia, toxicity and microsomal metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DEXTROPROPOXYPHENE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- 23. Dextropropoxyphene hydrochloride – All About Drugs [allfordrugs.com]
- 24. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Properties and Structure of Dextropropoxyphene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12749363#chemical-properties-and-structure-of-s-propoxate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com